5-(Benzyloxy)-2-hydroxybenzaldehyde
Overview
Description
5-(Benzyloxy)-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the 5-position and a hydroxyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 2-hydroxybenzaldehyde: The synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde can be achieved through the benzylation of 2-hydroxybenzaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the benzylation process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Benzyloxy)-2-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Major Products Formed:
Oxidation: Formation of 5-(benzyloxy)-2-hydroxybenzoic acid.
Reduction: Formation of 5-(benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(Benzyloxy)-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Mechanism of Action
Comparison with Similar Compounds
2-Hydroxybenzaldehyde: Similar structure but lacks the benzyloxy group.
5-Hydroxy-2-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a benzyloxy group.
5-(Methoxy)-2-hydroxybenzaldehyde: Similar structure but has a methoxy group instead of a benzyloxy group.
Uniqueness:
Properties
IUPAC Name |
2-hydroxy-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZAISWDRNIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358139 | |
Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-56-7 | |
Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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